MeO-PEG-alkyne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

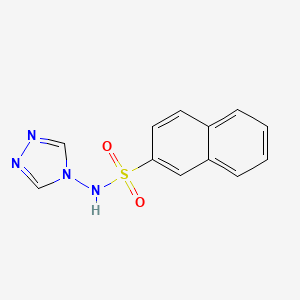

MeO-PEG-alkyne, also known as alpha-Methoxy-omega-propargylacetamido poly(ethylene glycol), is a click chemistry reagent containing an alkyne group . It is used for research purposes .

Synthesis Analysis

The synthesis of poly (ethylene glycol) (PEG) with multiple alkyne groups distributed along the polymer chain is achieved by the monomer-activated anionic ring-opening copolymerization (AROP) of ethylene oxide (EO) with glycidyl propargyl ether (GPgE) . Notably, no protection of the alkyne unit is required owing to the mild reaction conditions .

Molecular Structure Analysis

The molecular structure of MeO-PEG-alkyne is characterized by the presence of an alkyne group . The molecular weight of MeO-PEG-alkyne is approximately 750 Da .

Physical And Chemical Properties Analysis

Alkynes, including MeO-PEG-alkyne, have slightly higher boiling points compared to alkanes and alkenes . They are also characterized by their nonpolar nature due to slight solubility in polar solvents and insolubility in water . Alkynes dissolve in organic solvents .

科学的研究の応用

Click Chemistry and Bioconjugation

MeO-PEG-alkyne: is a versatile click chemistry reagent. Click chemistry refers to efficient, selective reactions that yield stable products. Researchers use this compound for bioconjugation, where it serves as a linker to connect biomolecules (such as proteins, nucleic acids, or lipids) with high specificity . The alkyne group in MeO-PEG-alkyne readily reacts with azides (e.g., N3-Gly-Gly-Gly-OH) via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Polymer Synthesis and Functionalization

MeO-PEG-alkyne: plays a crucial role in dithiol-yne polymerization. This technique allows the formation of cross-linked polymer networks and post-polymerization functionalizations. Researchers have used it to create comb polymers with poly(ethylene glycol) (PEG) side chains. These comb polymers exhibit diverse thermal and mechanical properties, making them valuable in liquid-crystalline polymers, textiles, drug delivery, and surface modifiers .

Structured Protein Linkers

Engineered fusion proteins often require structured linkers to connect functional polypeptides. MeO-PEG-alkyne can serve as a linker, allowing precise control over the separation distance between functional units. By incorporating this compound, researchers enhance epitope accessibility and binding avidity in fusion proteins .

Drug Delivery Systems

PEGylation (attachment of PEG chains) improves drug delivery systems. MeO-PEG-alkyne can be functionalized with specific ligands or payloads, enabling targeted drug delivery. Its biocompatibility, water solubility, and ease of modification make it an attractive choice for drug conjugates .

Bioorthogonal Labeling and Imaging

The bioorthogonal nature of the azide-alkyne click reaction allows specific labeling of biomolecules in complex biological systems. Researchers use MeO-PEG-alkyne to introduce azide groups into proteins or cells. Subsequent click reactions with fluorescent or radiolabeled alkyne probes enable precise imaging and tracking of cellular processes .

特性

IUPAC Name |

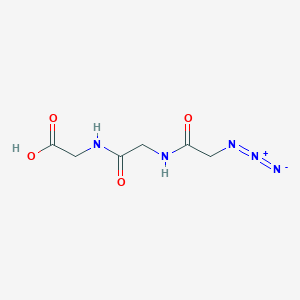

2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O4/c7-11-10-2-5(13)8-1-4(12)9-3-6(14)15/h1-3H2,(H,8,13)(H,9,12)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMMEZNHAILDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2598286.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2598288.png)

![5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2598295.png)

![4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598298.png)